Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid

Lipophilicity Drug-likeness Lead optimization

2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid (CAS 1197230-49-1, ≥98%) features a C2-methyl, C6-oxo tetrahydropyridine core with XLogP3 −0.4 and sp³ carbons at C4/C5 for regioselective chemistry. The C3-COOH anchors solid-phase synthesis; C4/C5 Knoevenagel diversification yields focused libraries for muscarinic receptor SAR. Distinct lipophilicity, H-bonding, and metal-coordination vs. aromatic 6-hydroxy-2-methylnicotinic acid (CAS 66909-37-3) and des-methyl analog (CAS 5155-13-5).

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Cat. No. B8046580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC1=C(CCC(=O)N1)C(=O)O
InChIInChI=1S/C7H9NO3/c1-4-5(7(10)11)2-3-6(9)8-4/h2-3H2,1H3,(H,8,9)(H,10,11)
InChIKeySUCYKLJZHACEOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid – Procurement-Relevant Identity and Class Positioning


2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid (CAS 1197230-49-1) is a partially saturated heterocyclic building block belonging to the tetrahydropyridine-3-carboxylic acid family. It bears a C2-methyl substituent, a C6-oxo (lactam) group, and a free C3-carboxylic acid on a 1,4,5,6-tetrahydropyridine ring [1]. With a molecular formula of C₇H₉NO₃, a molecular weight of 155.15 g·mol⁻¹, and a computed XLogP3 of −0.4, this scaffold occupies a distinct physicochemical space between its fully aromatic counterpart (6‑hydroxy‑2‑methylnicotinic acid, CAS 66909‑37‑3) and the des‑methyl tetrahydropyridine analog (6‑oxo‑1,4,5,6‑tetrahydropyridine‑3‑carboxylic acid, CAS 5155‑13‑5) . The compound is supplied as a research‑grade building block at purities ≥95–98% (HPLC) by multiple vendors , and recommended long‑term storage is at −20 °C [2].

Why 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic Acid Cannot Be Replaced by Generic In‑Class Analogs


Substituting 2‑methyl‑6‑oxo‑1,4,5,6‑tetrahydropyridine‑3‑carboxylic acid with the des‑methyl analog (CAS 5155‑13‑5) or the fully aromatic counterpart (CAS 66909‑37‑3) introduces measurable changes in lipophilicity, hydrogen‑bonding surface, and ionization behavior that propagate into divergent solubility, permeability, and reactivity profiles . The C2‑methyl group raises XLogP3 from −0.8 (des‑methyl) to −0.4, a Δ of +0.4 log units that alters partitioning and membrane interaction . Relative to the aromatic 6‑hydroxy‑2‑methylnicotinic acid, the tetrahydropyridine scaffold replaces a fully conjugated π‑system with a partially saturated ring containing sp³ carbons at C4 and C5, thereby enabling regioselective functionalization at these positions that is inaccessible on the aromatic ring . Regioisomeric placement of the carboxylic acid at C4 instead of C3 (as in 2‑hydroxy‑6‑methylisonicotinic acid, CAS 86454‑13‑9) further alters metal‑coordination geometry and biological target recognition . These physicochemical differences cannot be compensated by adjusting stoichiometry or reaction conditions alone; they require deliberate selection of the correct building block at the procurement stage.

Quantitative Differentiation Evidence for 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic Acid vs. Closest Analogs


Lipophilicity Gain: +0.4 XLogP3 Units Over the Des‑Methyl Tetrahydropyridine Analog

The target compound exhibits an XLogP3 of −0.4, compared with −0.8 for the des‑methyl analog 6‑oxo‑1,4,5,6‑tetrahydropyridine‑3‑carboxylic acid (CAS 5155‑13‑5), yielding a lipophilicity gain of +0.4 log units . This difference arises from the addition of a single methyl group at C2 .

Lipophilicity Drug-likeness Lead optimization

Redox State Differentiation: Partially Saturated (sp³) vs. Fully Aromatic (sp²) Ring System

The target compound possesses a 1,4,5,6‑tetrahydropyridine ring with sp³‑hybridized carbons at positions 4 and 5, whereas 6‑hydroxy‑2‑methylnicotinic acid (CAS 66909‑37‑3) is fully aromatic across all ring positions [1]. The target compound has a molecular formula of C₇H₉NO₃ (two additional hydrogens vs. C₇H₇NO₃ for the aromatic analog), an exact mass of 155.0582 Da vs. 153.0426 Da, and a predicted density of 1.3±0.1 g·cm⁻³ vs. 1.345±0.06 g·cm⁻³ .

Reactivity Functionalization Structural biology

Carboxylic Acid Regioisomerism: C3‑COOH vs. C4‑COOH Alters Ionization and Metal‑Binding Geometry

The target compound places the carboxylic acid at ring position 3 (nicotinic acid geometry), whereas 2‑hydroxy‑6‑methylisonicotinic acid (CAS 86454‑13‑9) bears the carboxylate at position 4 (isonicotinic acid geometry) . The predicted pKa of the des‑methyl C3‑COOH analog (CAS 5155‑13‑5) is 6.96±0.20, while the C4‑COOH regioisomer is expected to exhibit a lower pKa typical of isonicotinic acids . The target compound has a topological polar surface area of 66.4 Ų and 11 heavy atoms, with a molecular complexity index of 242 .

Coordination chemistry Bioisosterism Scaffold hopping

Solid‑Phase Synthetic Accessibility: Validated Scaffold for Combinatorial Library Production

A published solid‑phase protocol has been validated for substituted 1,4,5,6‑tetrahydro‑6‑oxopyridine‑3‑carboxylic acids, including the 2‑methyl‑substituted scaffold class to which the target compound belongs [1]. The four‑step protocol (acetoacetylation of Wang resin → enamine formation → Hantzsch‑type heterocyclization → acidolytic cleavage) delivers the desired heterocycles in excellent yields and high purity, with structural confirmation by spectroscopic methods and ab initio calculations at the B3LYP/6‑31G* level [1]. This synthetic route is not directly transferable to the fully aromatic 6‑hydroxy‑2‑methylnicotinic acid, which requires different conditions (often harsh oxidation or separate synthetic pathways) and lacks the resin‑compatible enamine intermediate .

Combinatorial chemistry Solid-phase synthesis Library design

High‑Value Application Scenarios for 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic Acid in Research and Industrial Procurement


Diversity‑Oriented Synthesis and Combinatorial Library Construction via Solid‑Phase Protocols

The validated solid‑phase synthesis route for substituted 1,4,5,6‑tetrahydro‑6‑oxopyridine‑3‑carboxylic acids makes the target 2‑methyl derivative a strategic building block for generating focused heterocyclic libraries. The C3‑carboxylic acid serves as an anchoring point for resin loading, while the C4 and C5 sp³ positions remain available for Knovenagel‑based diversification. Procurement of this compound in multi‑gram quantities (purity ≥95%) enables parallel synthesis of hundreds of analogs for high‑throughput screening against targets such as muscarinic receptors , where tetrahydropyridine‑3‑carboxylate esters have demonstrated M5‑preferring orthosteric antagonism with up to 11‑fold selectivity over M1 .

Nicotinic Acid Metabolism Probe and Stable‑Isotope Labeled Intermediate Synthesis

The des‑methyl analog (CAS 5155‑13‑5) is a recognized intermediate in the anaerobic degradation pathway of nicotinic acid, appearing in KEGG (C04226) and ChEBI (CHEBI:16453) . The 2‑methyl‑substituted target compound offers a sterically and electronically perturbed probe for studying substrate specificity of nicotinate‑metabolizing enzymes (e.g., in Aspergillus nidulans or Pseudomonas), where the methyl group may alter turnover kinetics. Its distinct XLogP3 (−0.4 vs. −0.8 for the des‑methyl analog) also makes it useful for investigating transporter‑mediated uptake of nicotinic acid derivatives .

Muscarinic Receptor Antagonist Scaffold Derivatization

The tetrahydropyridine‑3‑carboxylic acid scaffold, including 2‑methyl‑substituted variants, has been employed in structure–activity relationship (SAR) studies of muscarinic acetylcholine receptor antagonists . While the target compound itself has not been directly profiled in published receptor assays, its ester and amide derivatives (e.g., 4‑aryl‑2‑methyl‑6‑oxo‑1,4,5,6‑tetrahydropyridine‑3‑carboxylates and ‑carboxamides) are key intermediates in medicinal chemistry campaigns targeting M1‑ and M5‑selective antagonists . The 2‑methyl group provides a vector for modulating steric interactions with the receptor orthosteric site, differentiating it from the des‑methyl scaffold class .

Physicochemical Standard for LogP and Ionization Profiling of Heterocyclic Carboxylic Acids

With its well‑defined computed properties (XLogP3 = −0.4, TPSA = 66.4 Ų, 2 HBD, 3 HBA, predicted density 1.3 g·cm⁻³) , the compound can serve as a calibration or reference standard in cheminformatics model validation, particularly for heterocyclic carboxylic acids with mixed sp²/sp³ character. Its intermediate lipophilicity between the more polar des‑methyl analog (XLogP3 = −0.8) and the more lipophilic aromatic analog (XLogP3 = −0.2) establishes it as a useful midpoint reference in logP prediction benchmarking sets.

Quote Request

Request a Quote for 2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.